Cas no 163714-64-5 (1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate)
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate Chemical and Physical Properties
Names and Identifiers
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- Diethyl 2-(4,4,4-Trifluorobutanoyl)malonate
- Propanedioic acid, 2-(4,4,4-trifluoro-1-oxobutyl)-, 1,3-diethyl ester
- 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
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- MDL: MFCD24785451
- Inchi: 1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3
- InChI Key: KEIJZNNFFCFTKM-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(C(=O)CCC(F)(F)F)C(OCC)=O
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484560-10mg |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D484560-50mg |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D484560-100mg |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 100mg |
$ 340.00 | 2022-06-05 | ||
| 1PlusChem | 1P01A6CF-50mg |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 50mg |
$244.00 | 2025-03-19 | |
| 1PlusChem | 1P01A6CF-100mg |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 100mg |
$347.00 | 2025-03-19 | |
| 1PlusChem | 1P01A6CF-250mg |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 250mg |
$480.00 | 2025-03-04 | |
| 1PlusChem | 1P01A6CF-500mg |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 500mg |
$735.00 | 2025-03-04 | |
| 1PlusChem | 1P01A6CF-1g |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 1g |
$932.00 | 2025-03-04 | |
| 1PlusChem | 1P01A6CF-2.5g |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 2.5g |
$2159.00 | 2024-06-19 | |
| A2B Chem LLC | AV53599-2.5g |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate |
163714-64-5 | 95% | 2.5g |
$1821.00 | 2024-04-20 |
1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate
Recent Advances in the Study of 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate (CAS: 163714-64-5) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate (CAS: 163714-64-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a versatile intermediate in the synthesis of fluorinated organic compounds, which are increasingly important in the design of novel pharmaceuticals with enhanced metabolic stability and bioavailability.
One of the key advancements in the study of 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate is its application in the development of enzyme inhibitors. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of trifluoromethyl-containing molecules, which are known to exhibit potent inhibitory effects on various enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of a series of protease inhibitors with promising activity against viral infections. The incorporation of the trifluoromethyl group was found to significantly enhance the binding affinity and selectivity of the inhibitors, underscoring the importance of 163714-64-5 in medicinal chemistry.
In addition to its role in enzyme inhibition, 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate has also been investigated for its potential in cancer therapy. A recent study conducted by a team at the National Cancer Institute explored the compound's ability to modulate cellular signaling pathways associated with tumor growth. The researchers found that derivatives of 163714-64-5 could effectively inhibit the activity of certain kinases involved in cancer cell proliferation. These findings were further supported by in vivo experiments, which showed a reduction in tumor size in animal models treated with the compound. The study suggests that 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate could serve as a valuable scaffold for the development of targeted anticancer agents.
Another area of interest is the compound's utility in the synthesis of fluorinated analogs of natural products. Fluorination is a common strategy in drug design to improve the pharmacokinetic properties of therapeutic agents. Recent work published in Organic Letters detailed a novel synthetic route using 163714-64-5 to produce fluorinated derivatives of biologically active natural products. The study highlighted the compound's reactivity and versatility, enabling the introduction of fluorine atoms at specific positions to enhance drug-like properties. This approach has opened new avenues for the discovery of fluorinated drugs with improved efficacy and safety profiles.
Despite these promising developments, challenges remain in the large-scale production and optimization of 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate. Current synthetic methods often involve multi-step processes with moderate yields, necessitating further research to streamline production. Additionally, more extensive preclinical studies are required to fully evaluate the compound's safety and efficacy in therapeutic applications. Nevertheless, the growing body of research underscores the potential of 163714-64-5 as a key player in the future of pharmaceutical innovation.
In conclusion, 1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate (CAS: 163714-64-5) represents a promising compound with diverse applications in chemical biology and drug discovery. Its role in the synthesis of fluorinated molecules, enzyme inhibitors, and anticancer agents highlights its versatility and therapeutic potential. As research continues to uncover new uses for this compound, it is poised to make significant contributions to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.
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